Cas no 84213-07-0 (Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate structure](https://www.kuujia.com/scimg/cas/84213-07-0x500.png)
84213-07-0 structure
Product name:Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate Chemical and Physical Properties
Names and Identifiers
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- DTXSID10576443
- Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate
- Allyl 5-(allyloxy)-2-hydroxybenzoate
- 84213-07-0
-
- Inchi: InChI=1S/C13H14O4/c1-3-7-16-10-5-6-12(14)11(9-10)13(15)17-8-4-2/h3-6,9,14H,1-2,7-8H2
- InChI Key: NXBBLHXAUQCTPD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 234.08920892Da
- Monoisotopic Mass: 234.08920892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 55.8Ų
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate Related Literature
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1. Access to phenolic fungal metabolites via the acid-catalysed Claisen rearrangement. The total synthesis of (±)-mellein, aurocitrin, and 5′,6′-dihydroaurocitrinBy Laurence M. Harwood J. Chem. Soc. Perkin Trans. 1 1984 2577
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